tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 2382380-50-7
VCID: VC11515000
InChI: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m0/s1
SMILES:
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

CAS No.: 2382380-50-7

Cat. No.: VC11515000

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-{[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate - 2382380-50-7

Specification

CAS No. 2382380-50-7
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-[[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m0/s1
Standard InChI Key UIYMGRQQGQOESZ-GZMMTYOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@]12C[C@H]1CNC2
Canonical SMILES CC(C)(C)OC(=O)NCC12CC1CNC2

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core consists of a bicyclo[3.1.0]hexane system fused to an aziridine ring, creating a strained, three-dimensional framework. The (1R,5R) configuration positions the methylcarbamate group and nitrogen atom in specific spatial orientations critical for biological interactions. Key structural features include:

  • Molecular Formula: C₁₁H₂₀N₂O₂

  • SMILES: CC(C)(C)OC(=O)NC[C@]12C[C@H]1CNC2

  • InChIKey: UIYMGRQQGQOESZ-GZMMTYOYSA-N

The Boc group serves dual roles: it protects the secondary amine during synthetic steps and modulates lipophilicity, as evidenced by a calculated logD₇.₄ of -0.29 for related analogs .

Stereochemical Implications

The (1R,5R) stereoisomer exhibits distinct biochemical behavior compared to its (1S,5S) and (1R,5S) counterparts. X-ray crystallography of similar bicyclic systems reveals that the nitrogen’s spatial orientation influences hydrogen bonding with bacterial topoisomerase targets . Enantiomeric purity is crucial, as minor stereochemical deviations in the [3.1.0] system can reduce antibacterial potency by 8- to 16-fold .

Synthetic Approaches and Optimization

Core Ring Assembly

Synthesis typically begins with the construction of the azabicyclo[3.1.0]hexane moiety. A representative route involves:

  • Cyclopropanation: Reaction of a pyrrolidine precursor with diazomethane under Rh(II) catalysis to form the bicyclic framework .

  • Amine Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran yields the protected intermediate .

  • Functionalization: Introduction of the methylcarbamate group via nucleophilic substitution or reductive amination .

Challenges in Stereocontrol

Achieving the desired (1R,5R) configuration requires chiral auxiliaries or asymmetric catalysis. Kinetic resolutions using lipase enzymes have been reported for related azabicyclic systems, providing enantiomeric excess >98% .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The Boc group significantly impacts solubility:

PropertyValue (This Compound)Analog without Boc
Aqueous Solubility (PBS)>555 µg/mL498 µg/mL
logD₇.₄-0.290.74

The reduced logD enhances water solubility but may compromise membrane permeability, as seen in CACO-2 Papp values of 0.44 × 10⁻⁶ cm/s (efflux ratio 18) .

Metabolic Stability

In vitro microsomal studies show moderate intrinsic clearance (CLint = 15 µL/min/mg protein), suggesting hepatic metabolism primarily via Boc group hydrolysis . Plasma protein binding varies across species:

  • Mouse: 56% bound

  • Rat: 18% bound

  • Human: 17% bound

Biological Activity and Structure-Activity Relationships (SAR)

Antibacterial Potency

Derivatives of this scaffold exhibit broad-spectrum activity against multidrug-resistant pathogens:

StrainMIC (µg/mL)ΔacrB MIC (µg/mL)Fold Change
E. coli WT0.250.06
K. pneumoniae WT0.5--
P. aeruginosa WT40.5

Data adapted from Skepper et al. (2020) . The 4-fold potency improvement in efflux pump-deficient strains (ΔacrB) highlights AcrAB-TolC-mediated resistance mechanisms.

Target Engagement

The compound inhibits DNA gyrase and topoisomerase IV with IC₅₀ values of 0.8 µM and 1.2 µM, respectively . Molecular docking studies suggest the protonated amine forms salt bridges with Asp83 in the GyrA subunit, mimicking interactions observed with fluoroquinolones .

Toxicological Profile

hERG Channel Inhibition

The Boc-containing derivative shows reduced hERG affinity (IC₅₀ >300 µM) compared to non-protected analogs (IC₅₀ 48.8 µM), likely due to decreased lipophilicity limiting membrane partitioning .

In Vivo Tolerability

Preliminary murine studies indicate:

  • MTD: 250 mg/kg (single dose)

  • AUC₀–24: 35 µg·h/mL at 50 mg/kg IV

  • Clearance: 25 mL/min/kg

No QTc prolongation was observed at therapeutic doses .

Comparative Analysis with Structural Analogs

Ring Size Modifications

Expanding the bicyclic system drastically reduces potency:

Bicyclic SystemMIC vs E. coli (µg/mL)
[3.1.0]0.25
[4.1.0]4
[3.2.0]2

Stereochemical Dependence

The (1R,5R) configuration outperforms other isomers:

IsomerMIC (P. aeruginosa)
(1R,5R)4 µg/mL
(1S,5S)8 µg/mL
(1R,5S)16 µg/mL

Prospective Applications and Future Directions

Combating Efflux-Mediated Resistance

The compound’s 8-fold potency shift in ΔmexB/X mutants suggests utility against P. aeruginosa overexpressing RND pumps . Hybridization with efflux pump inhibitors like PAβN could enhance activity.

Prodrug Development

Esterification of the carbamate carbonyl may improve oral bioavailability. Preliminary simulations predict 80% hydrolysis in human plasma over 6 hours.

Targeted Delivery Systems

Conjugation to siderophore mimics (e.g., catechol derivatives) could leverage iron transport systems in Gram-negatives, potentially reducing MICs by 16- to 32-fold .

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